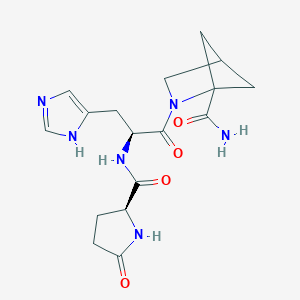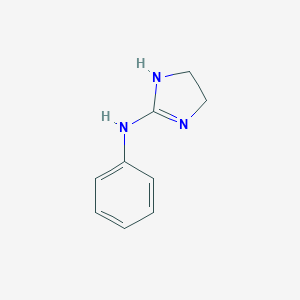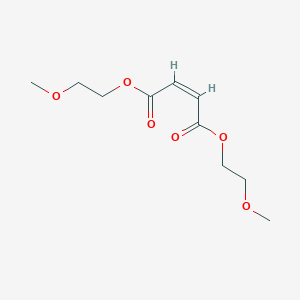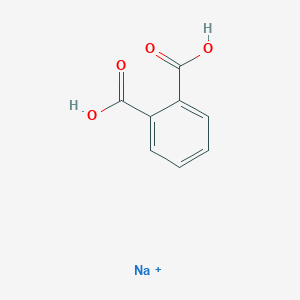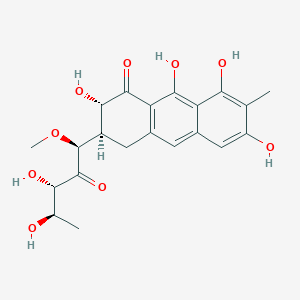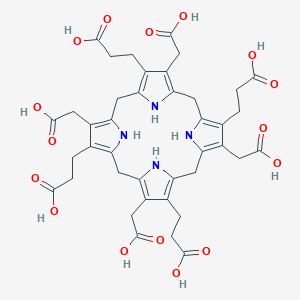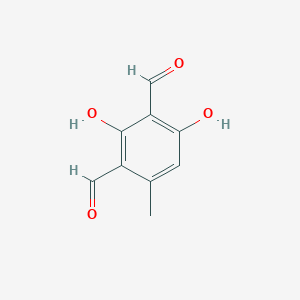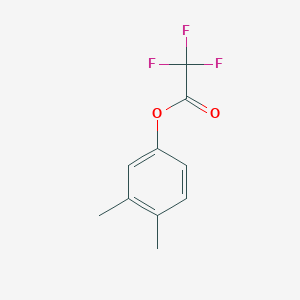
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, also known as DMPA-TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 256.23 g/mol. DMPA-TFA is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the activation of specific enzymes and proteins through the formation of covalent bonds with cysteine residues. This covalent modification induces a conformational change in the protein, leading to its activation. The selectivity of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate for certain enzymes and proteins is due to the specific location of cysteine residues within their active sites.
Effets Biochimiques Et Physiologiques
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the effects of activating these targets without interfering with other cellular processes. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is stable and easy to handle, making it a convenient reagent for synthetic and biochemical studies.
However, a limitation of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in certain cell types, and its effects on long-term health are not yet fully understood.
Orientations Futures
There are several potential future directions for research involving (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. One area of interest is its potential use in the treatment of cancer. Studies have shown that (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate can induce apoptosis in cancer cells, and further research may reveal its potential as a therapeutic agent.
Another area of future research is the development of new selective activators using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate as a template. By modifying the structure of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, it may be possible to create new compounds with even greater selectivity and potency for specific enzymes and proteins.
Finally, further research is needed to fully understand the long-term effects of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate on human health. While it has shown promise in a variety of applications, its potential toxicity must be carefully evaluated before it can be used in clinical settings.
Méthodes De Synthèse
The synthesis of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the reaction of 3,4-dimethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through an acid-catalyzed esterification mechanism to produce (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been widely used in scientific research due to its ability to selectively activate certain enzymes and proteins. It has been shown to activate protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has also been used to activate the transcription factor nuclear factor kappa B (NF-κB), which plays a role in the immune response and inflammation.
Propriétés
Numéro CAS |
1957-55-7 |
|---|---|
Nom du produit |
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate |
Formule moléculaire |
C10H9F3O2 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
(3,4-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-8(5-7(6)2)15-9(14)10(11,12)13/h3-5H,1-2H3 |
Clé InChI |
VZDBXQOEWSTLFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
Synonymes |
Trifluoroacetic acid 3,4-dimethylphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



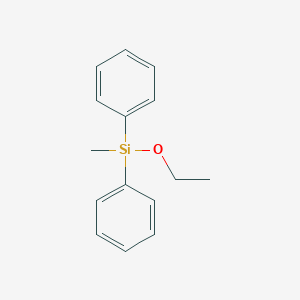
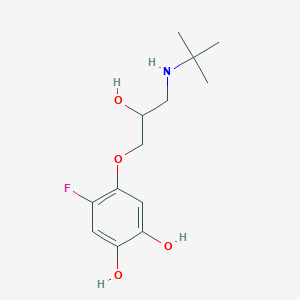
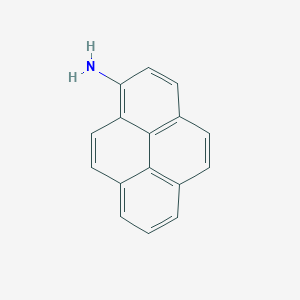
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)
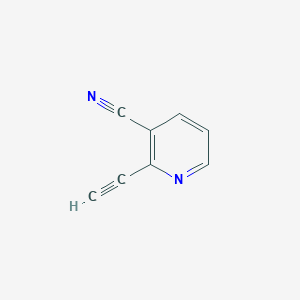
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
